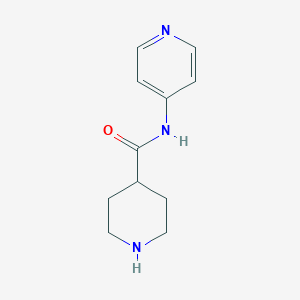

N-(Pyridin-4-YL)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(Pyridin-4-YL)piperidine-4-carboxamide is a compound that features a piperidine ring attached to a pyridine ring via a carboxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Pyridin-4-YL)piperidine-4-carboxamide typically involves the reaction of 4-pyridinecarboxylic acid with piperidine in the presence of a coupling agent. Commonly used coupling agents include carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under mild conditions .

Industrial Production Methods

For industrial-scale production, flow chemistry techniques can be employed to enhance the efficiency and yield of the synthesis. This involves the continuous flow of reactants through a reactor, allowing for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(Pyridin-4-YL)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of N-(Pyridin-4-YL)piperidine-4-carboxylic acid.

Reduction: Formation of N-(Pyridin-4-YL)piperidine-4-methanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(Pyridin-4-YL)piperidine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Pyridin-4-YL)piperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, influencing signaling pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

4-Pyridylnicotinamide: Similar structure with a pyridine ring and a carboxamide linkage.

N-(Pyridin-4-YL)pyridine-3-carboxamide: Another compound with a pyridine ring and a carboxamide linkage.

N-(Pyridin-4-YL)pyridine-2-carboxamide: Similar structure with a different position of the carboxamide linkage.

Uniqueness

N-(Pyridin-4-YL)piperidine-4-carboxamide is unique due to the presence of both a piperidine and a pyridine ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .

Biological Activity

N-(Pyridin-4-YL)piperidine-4-carboxamide (NPP) is a compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. This article explores the biological activity of NPP, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Structural Characteristics

NPP is characterized by a piperidine ring substituted at the 4-position with a carboxamide group and at the nitrogen with a pyridin-4-yl group. This structural arrangement is crucial for its biological activity, particularly as an inhibitor of various kinases. The synthesis of NPP typically involves nucleophilic substitution reactions, such as the reaction of piperidine-4-carboxylic acid with pyridin-4-amine under basic conditions.

NPP has shown potential in several biological processes:

- Kinase Inhibition : NPP acts as an inhibitor of various kinases, which are critical in regulating cell proliferation and survival pathways. Studies have demonstrated its efficacy in inhibiting angiogenesis and displaying DNA cleavage abilities in vitro.

- Anticancer Properties : The compound has been evaluated for its anticancer effects, particularly in inhibiting tumor growth and metastasis. Its ability to interact with specific biological targets involved in cancer progression makes it a candidate for further development as an anticancer agent.

Anticancer Activity

Recent studies have highlighted NPP's potential as an anticancer agent:

- In vitro Studies : NPP has demonstrated significant activity against various cancer cell lines, showing inhibition of cell proliferation and induction of apoptosis. For instance, it was effective in reducing the viability of human tumor xenografts in nude mice models.

- Mechanistic Insights : The compound's mechanism involves modulating key signaling pathways associated with cancer cell survival, particularly those involving protein kinases such as AKT and mTOR .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals that NPP exhibits distinct biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(Pyridin-3-yl)piperidine-4-carboxamide | Similar piperidine structure but different pyridine substitution | Potential kinase inhibitor |

| 1-(Pyridin-2-yl)piperidine-4-carboxamide | Variation in pyridine position | Anticancer properties |

| 4-Amino-piperidine derivatives | Amino group substitution on piperidine | Selective inhibitors of protein kinases |

| 6-Methyl-N1-(pyridin-3-y)pyrimidin derivatives | Additional pyrimidine ring | Antitumor activities |

NPP stands out due to its specific interaction profile with certain kinases, potentially offering greater selectivity compared to other similar compounds.

Case Studies

Several case studies have documented the efficacy of NPP in preclinical models:

- Study on Angiogenesis : In a study assessing angiogenesis inhibition, NPP was shown to significantly reduce vascular endothelial growth factor (VEGF) levels in treated mice, indicating its potential role in tumor growth suppression.

- Antiviral Activity : Research has also explored the antiviral properties of piperidine derivatives related to NPP. For instance, compounds exhibiting similar structures were evaluated for their effectiveness against human coronaviruses, demonstrating promising antiviral activity .

- HIV Inhibition : Additional studies have focused on the modification of piperidine derivatives to enhance their metabolic stability and inhibitory activity against HIV. These findings suggest that structural modifications can lead to improved pharmacological profiles .

Properties

IUPAC Name |

N-pyridin-4-ylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c15-11(9-1-5-12-6-2-9)14-10-3-7-13-8-4-10/h3-4,7-9,12H,1-2,5-6H2,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNGJIEPQECNRLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)NC2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00572732 |

Source

|

| Record name | N-(Pyridin-4-yl)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110105-35-6 |

Source

|

| Record name | N-(Pyridin-4-yl)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.